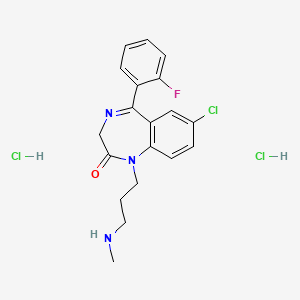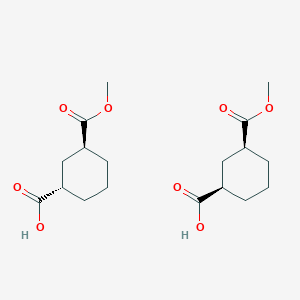![molecular formula C23H26N2O5 B13734333 (4aR,8aS)-10,11-dimethoxy-6-oxido-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-6-ium-14-one](/img/structure/B13734333.png)
(4aR,8aS)-10,11-dimethoxy-6-oxido-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-6-ium-14-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(4aR,8aS)-10,11-dimethoxy-6-oxido-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-6-ium-14-one” is a complex organic molecule with a unique structure It belongs to a class of compounds known for their intricate ring systems and potential biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of the core ring systems and the introduction of functional groups. Common synthetic routes may include:
Cyclization reactions: to form the core ring systems.
Oxidation and reduction reactions: to introduce and modify functional groups.
Protecting group strategies: to control the reactivity of different parts of the molecule.
Industrial Production Methods
Industrial production of such complex molecules often requires optimization of the synthetic route to improve yield and reduce costs. This may involve:
Scaling up reactions: from laboratory to industrial scale.
Optimization of reaction conditions: such as temperature, pressure, and solvent.
Use of catalysts: to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
The compound may undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions may include:
Oxidizing agents: such as potassium permanganate or chromium trioxide.
Reducing agents: such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: such as halogens or nucleophiles.
Major Products
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
The compound may have various scientific research applications, including:
Chemistry: Study of its reactivity and synthesis of derivatives.
Biology: Investigation of its potential biological activity and interactions with biomolecules.
Medicine: Exploration of its potential as a therapeutic agent.
Industry: Use as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism by which the compound exerts its effects will depend on its specific interactions with molecular targets. This may involve:
Binding to enzymes or receptors: Modulating their activity.
Interacting with nucleic acids: Affecting gene expression.
Disrupting cellular processes: Leading to changes in cell function.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other complex organic molecules with intricate ring systems and functional groups. Examples may include:
Indole derivatives: Known for their biological activity.
Quinoline derivatives: Used in various therapeutic applications.
Oxepine derivatives: Studied for their unique chemical properties.
Uniqueness
The uniqueness of the compound lies in its specific structure and combination of functional groups, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C23H26N2O5 |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
(4aR,8aS)-10,11-dimethoxy-6-oxido-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-6-ium-14-one |
InChI |
InChI=1S/C23H26N2O5/c1-28-16-8-14-15(9-17(16)29-2)24-20(26)10-18-21-13-7-19-23(14,22(21)24)4-5-25(19,27)11-12(13)3-6-30-18/h3,8-9,13,18-19,21-22H,4-7,10-11H2,1-2H3/t13-,18?,19?,21?,22?,23+,25?/m0/s1 |
InChI Key |
HHHQMKWPZAYIAE-ZICNDDKVSA-N |
Isomeric SMILES |
COC1=C(C=C2C(=C1)[C@]34CC[N+]5(C3C[C@@H]6C7C4N2C(=O)CC7OCC=C6C5)[O-])OC |
Canonical SMILES |
COC1=C(C=C2C(=C1)C34CC[N+]5(C3CC6C7C4N2C(=O)CC7OCC=C6C5)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


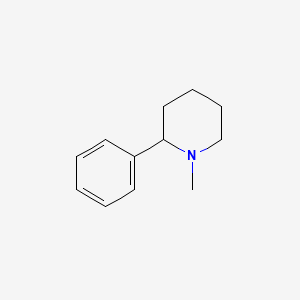
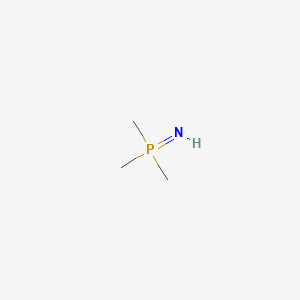
![5-Hydroxy-4-[(2-methylpropan-2-yl)oxy]cyclopent-2-en-1-one](/img/structure/B13734265.png)
![N-[1-phenyl-3-piperidinopropyl]benzamide](/img/structure/B13734266.png)
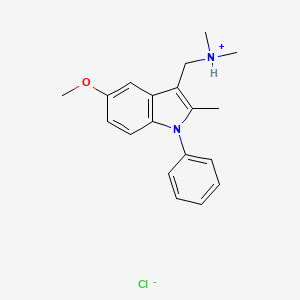
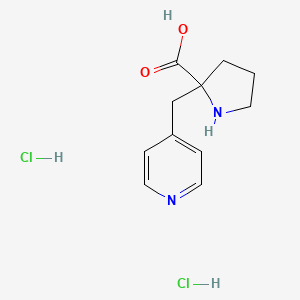
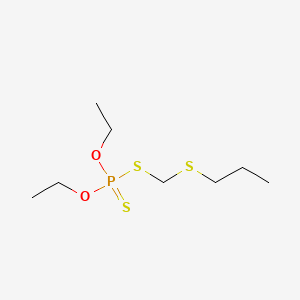
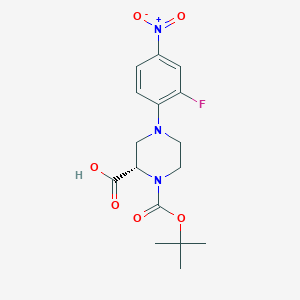

![1-Azaspiro[5.7]tridecane](/img/structure/B13734307.png)


